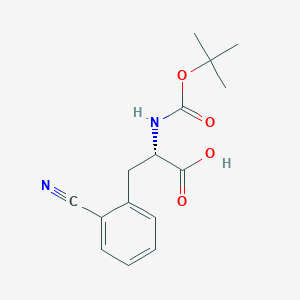

Boc-L-2-Cyanophenylalanine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-3-(2-cyanophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O4/c1-15(2,3)21-14(20)17-12(13(18)19)8-10-6-4-5-7-11(10)9-16/h4-7,12H,8H2,1-3H3,(H,17,20)(H,18,19)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJHPGXZOIAYYDW-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1C#N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1C#N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Boc-L-2-Cyanophenylalanine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of N-α-tert-Butyloxycarbonyl-L-2-cyanophenylalanine (Boc-L-2-Cyanophenylalanine). This non-natural amino acid derivative is a valuable building block in peptide synthesis and drug discovery, enabling the introduction of a cyano-modified phenylalanine residue into peptide chains. The presence of the cyano group can impart unique conformational constraints, enhance biological activity, and serve as a versatile chemical handle for further modifications.[1][2][3]

Core Chemical and Physical Properties

This compound is a white crystalline powder at room temperature.[2] Its core chemical and physical properties are summarized in the table below. The tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino function allows for its use in standard Boc-based solid-phase and solution-phase peptide synthesis methodologies.[4][5][6]

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₈N₂O₄ | [1][2] |

| Molecular Weight | 290.3 g/mol | [1][2] |

| CAS Number | 216312-53-7 | [1][2] |

| Appearance | White powder | [2] |

| Melting Point | 90 - 97 °C | [1][2] |

| Optical Rotation | [α]D25 = -33 ± 2° (c=1% in MeOH) | [1][2] |

| Purity | ≥ 99% (Chiral HPLC, HPLC) | [1][2] |

| Storage Conditions | 0 - 8 °C | [1][2] |

Solubility: While specific quantitative solubility data for this compound is not readily available in the literature, based on the properties of similar Boc-protected amino acids, it is expected to be soluble in a range of organic solvents.[7]

| Solvent | Expected Solubility |

| Methanol | Soluble |

| Dichloromethane (DCM) | Soluble |

| Dimethylformamide (DMF) | Soluble |

| N-Methyl-2-pyrrolidone (NMP) | Soluble |

| Water | Insoluble |

| Petroleum Ether | Insoluble |

Spectroscopic Data

Detailed spectroscopic data for this compound is not widely published. However, characteristic spectral features can be predicted based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Specific ¹H and ¹³C NMR data for this compound are not available in the searched literature. For reference, the ¹H NMR spectrum of the closely related N-(tert-Butoxycarbonyl)-L-phenylalanine in CDCl₃ typically shows the tert-butyl protons as a singlet around 1.4 ppm, the β-protons of the phenylalanine side chain as multiplets between 3.0 and 3.2 ppm, the α-proton as a multiplet around 4.6 ppm, and the aromatic protons between 7.2 and 7.3 ppm.[8] For this compound, the aromatic signals would be expected to show a more complex splitting pattern due to the ortho-cyano substitution.

The ¹³C NMR spectrum of N-(tert-Butoxycarbonyl)-L-phenylalanine shows characteristic peaks for the tert-butyl group carbons around 28 ppm, the α-carbon around 54 ppm, the Boc carbonyl carbon around 155 ppm, and the carboxylic acid carbonyl around 176 ppm.[9] The presence of the electron-withdrawing cyano group in this compound would influence the chemical shifts of the aromatic carbons.

Mass Spectrometry (MS): In mass spectrometry, Boc-protected amino acids are known to exhibit characteristic fragmentation patterns due to the labile nature of the Boc group.[1][10] Common fragmentation pathways under electrospray ionization (ESI) include:

-

A neutral loss of isobutylene (56 Da).[10]

-

A neutral loss of the entire Boc group (100 Da).[10]

-

In-source fragmentation, leading to the observation of the deprotected amino acid.[1]

For this compound (MW = 290.3), the expected precursor ions in positive ESI mode would be [M+H]⁺ (m/z 291.1), [M+Na]⁺ (m/z 313.1), and [M+K]⁺ (m/z 329.1). Key fragments in MS/MS would correspond to the loss of the Boc group, resulting in an ion at m/z 191.1.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound and its subsequent use in peptide synthesis. These protocols are based on standard procedures for Boc-amino acids.

3.1. Synthesis of this compound

The synthesis involves the protection of the amino group of L-2-cyanophenylalanine using di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions.[2][11]

Materials and Reagents:

-

L-2-Cyanophenylalanine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Acetone

-

Water

-

Triethylamine (Et₃N)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous sodium sulfate

-

2(N) Potassium bisulfate (KHSO₄) solution

Procedure:

-

Dissolve L-2-cyanophenylalanine (1 equivalent) in a mixture of acetone and water.

-

Add triethylamine (1.1 equivalents) to the solution and stir until the amino acid is fully dissolved.

-

Cool the reaction mixture in an ice bath.

-

Add di-tert-butyl dicarbonate (1.1 equivalents) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Remove the acetone under reduced pressure.

-

Wash the remaining aqueous solution with ethyl acetate to remove any unreacted (Boc)₂O.

-

Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 2(N) KHSO₄ solution.

-

Extract the product into ethyl acetate (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.

-

Purify the product by crystallization or column chromatography.

The following diagram illustrates the workflow for the synthesis of this compound.

Caption: Synthesis workflow for this compound.

3.2. Peptide Coupling using this compound

This compound can be coupled to the N-terminus of a growing peptide chain using standard solid-phase peptide synthesis (SPPS) protocols. The following is a representative protocol for a manual Boc-SPPS coupling cycle.

Materials and Reagents:

-

Peptide-resin with a free N-terminal amine

-

This compound

-

N,N'-Diisopropylcarbodiimide (DIC) or N,N'-Dicyclohexylcarbodiimide (DCC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIPEA)

Procedure:

-

Resin Swelling: Swell the peptide-resin in DCM for 30 minutes.

-

Boc Deprotection:

-

Treat the resin with a solution of 50% TFA in DCM for 2 minutes.

-

Drain the solution.

-

Treat the resin again with 50% TFA in DCM for 20-30 minutes.[12]

-

Wash the resin with DCM (3x), isopropanol (2x), and DCM (3x).

-

-

Neutralization:

-

Treat the resin with a solution of 10% DIPEA in DCM for 2 minutes.

-

Repeat the neutralization step.

-

Wash the resin with DCM (5x).

-

-

Coupling:

-

In a separate vessel, pre-activate this compound (3 equivalents relative to resin loading) with DIC (3 equivalents) and HOBt (3 equivalents) in DMF for 15 minutes.

-

Add the activated amino acid solution to the resin.

-

Agitate the reaction mixture for 2-4 hours at room temperature.

-

Monitor the coupling reaction using a ninhydrin test. If the test is positive (indicating incomplete coupling), repeat the coupling step.

-

-

Washing:

-

Wash the resin with DMF (3x) and DCM (3x).

-

The peptide chain can be elongated by repeating steps 2-5.

The following diagram illustrates a typical Boc-SPPS cycle.

Caption: A single cycle of Boc solid-phase peptide synthesis.

Applications in Drug Development and Research

The incorporation of 2-cyanophenylalanine into peptides can significantly impact their properties and biological activity.

-

Conformational Constraint: The cyano group can influence the peptide backbone's conformation, potentially locking it into a bioactive conformation and improving receptor binding affinity.

-

Metabolic Stability: Non-natural amino acids can enhance resistance to proteolytic degradation, thereby increasing the in vivo half-life of peptide-based drugs.[3]

-

Modulation of Biological Activity: The electronic properties of the cyano group can alter the interaction of the peptide with its biological target, leading to enhanced potency or altered selectivity. Peptides containing modified amino acids have been investigated for a wide range of therapeutic areas, including oncology.

-

Fluorescent Probe: The related p-cyanophenylalanine is a well-established fluorescent probe used to study protein folding, protein-protein interactions, and peptide-membrane interactions.[13][14][15] While the 2-cyano isomer is not typically used for this purpose, the cyano group's spectroscopic properties make it a potential tool for biophysical studies.

Signaling Pathways: Specific signaling pathways modulated by peptides containing 2-cyanophenylalanine are not well-documented in the public domain. However, bioactive peptides, in general, can influence a multitude of signaling pathways. For instance, peptides derived from dietary proteins can activate G-protein coupled receptors like the calcium-sensing receptor (CaSR) to modulate intracellular calcium levels and influence hormone secretion.

The diagram below represents a generalized signaling pathway that can be activated by bioactive peptides.

Caption: Generalized GPCR signaling pathway for bioactive peptides.

References

- 1. benchchem.com [benchchem.com]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Overview of Custom Peptide Synthesis [peptide2.com]

- 5. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. peptide.com [peptide.com]

- 7. N-Boc-L-phenylalanine, 99% | Fisher Scientific [fishersci.ca]

- 8. N-(tert-Butoxycarbonyl)-L-phenylalanine(13734-34-4) 1H NMR spectrum [chemicalbook.com]

- 9. N-(tert-Butoxycarbonyl)-L-phenylalanine(13734-34-4) 13C NMR spectrum [chemicalbook.com]

- 10. benchchem.com [benchchem.com]

- 11. CN1793110A - Process for preparing Boc protected amino acid by (Boc) O - Google Patents [patents.google.com]

- 12. chempep.com [chempep.com]

- 13. Modulation of p-Cyanophenylalanine Fluorescence by Amino Acid Side-chains and Rational Design of Fluorescence Probes of α-Helix Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Sensing pH via p-Cyanophenylalanine Fluorescence: Application to Determine Peptide pKa and Membrane-Penetration Kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Use of the novel fluorescent amino acid p-cyanophenylalanine offers a direct probe of hydrophobic core formation during the folding of the N-terminal domain of the ribosomal protein L9 and provides evidence for two-state folding - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Boc-L-2-Cyanophenylalanine: Structure, Properties, and Applications

This technical guide provides a comprehensive overview of Boc-L-2-Cyanophenylalanine, a crucial non-canonical amino acid derivative for researchers, scientists, and professionals in drug development and peptide chemistry. It details the compound's structure, IUPAC nomenclature, physicochemical properties, and its primary application in synthetic methodologies.

Chemical Structure and IUPAC Name

This compound is a derivative of the natural amino acid L-phenylalanine. Its structure is characterized by two key modifications: the protection of the α-amino group with a tert-butoxycarbonyl (Boc) group and the introduction of a nitrile (cyano) group at the ortho (2-position) of the phenyl ring.

The Boc protecting group is instrumental in peptide synthesis, preventing the amine nitrogen from participating in unwanted side reactions during peptide bond formation. The ortho-cyano modification on the phenyl ring introduces unique steric and electronic properties, making it a valuable building block for creating peptide-based drugs, probes, and inhibitors with altered conformations and enhanced biological activities.[1][2]

IUPAC Name: (2S)-2-[(tert-butoxycarbonyl)amino]-3-(2-cyanophenyl)propanoic acid.[1][2][3]

Physicochemical Properties

The quantitative data for this compound are summarized in the table below, providing key physical and chemical characteristics for laboratory use.

| Property | Value | Reference(s) |

| CAS Number | 216312-53-7 | [1][2][4] |

| Molecular Formula | C₁₅H₁₈N₂O₄ | [1][2][4] |

| Molecular Weight | 290.3 g/mol | [1][2][4] |

| Appearance | White powder | [1][2] |

| Melting Point | 90 - 97 °C | [1][2] |

| Optical Rotation | [α]D²⁵ = -33 ± 2º (c=1% in MeOH) | [1][2] |

| Purity | ≥95% - 99% (HPLC) | [1][2][4] |

| Storage Conditions | 0 - 8 °C | [1][2][4] |

Experimental Protocols: Application in Peptide Synthesis

This compound is primarily utilized as a building block in solid-phase peptide synthesis (SPPS). The cyano group can serve as a unique probe or be used for further chemical modifications.[1][2] The general protocol for its incorporation into a growing peptide chain using Boc chemistry is outlined below.

General Protocol for Incorporation in Boc-SPPS:

-

Deprotection: The N-terminal Boc group of the resin-bound peptide is removed using an acid, typically trifluoroacetic acid (TFA) in dichloromethane (DCM). This exposes a free amino group.

-

Neutralization: The resin is neutralized with a base, such as diisopropylethylamine (DIPEA), to prepare the free amine for coupling.

-

Activation: In a separate vessel, this compound is pre-activated. Its carboxylic acid group is converted into a more reactive species using a coupling reagent (e.g., HBTU, HATU) in the presence of a base like DIPEA in a suitable solvent like N,N-dimethylformamide (DMF).

-

Coupling: The activated this compound solution is added to the resin. The activated carboxyl group reacts with the free N-terminal amine of the resin-bound peptide, forming a new peptide bond.

-

Washing: The resin is thoroughly washed with solvents like DMF and DCM to remove excess reagents and byproducts.

-

Cycle Repetition: The deprotection, neutralization, and coupling steps are repeated for each subsequent amino acid to elongate the peptide chain.

-

Final Cleavage: Once the desired peptide sequence is synthesized, the peptide is cleaved from the solid support, and all side-chain protecting groups are removed, typically using a strong acid like hydrofluoric acid (HF).

Visualization of Synthetic Workflow

The following diagram illustrates the logical workflow for incorporating this compound into a peptide chain during solid-phase peptide synthesis.

Caption: Workflow for incorporating this compound in peptide synthesis.

References

Spectroscopic Properties of 2-Cyanophenylalanine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyanophenylalanine, a non-natural amino acid, has emerged as a powerful spectroscopic probe in biochemical and biophysical research. Its unique photophysical and vibrational properties, stemming from the introduction of a nitrile group onto the phenyl ring of phenylalanine, offer a sensitive tool for investigating protein structure, dynamics, and interactions. This guide provides a comprehensive overview of the spectroscopic characteristics of 2-cyanophenylalanine, detailed experimental protocols for its application, and a summary of its utility in modern drug discovery and development. While much of the foundational research has been conducted on its isomer, 4-cyanophenylalanine (p-CNPhe), the photophysical properties are similar, making data from the para-isomer a valuable reference point.[1][2]

Core Spectroscopic Properties

The strategic placement of the cyano group in 2-cyanophenylalanine provides a unique spectroscopic handle that is minimally perturbative to the overall protein structure, making it an excellent substitute for natural aromatic amino acids like phenylalanine or tyrosine.[1][3]

Fluorescence Spectroscopy

2-Cyanophenylalanine is a fluorescent amino acid whose emission properties are highly sensitive to its local environment.[4] This sensitivity makes it an invaluable probe for monitoring changes in protein conformation, binding events, and membrane interactions.[5][6][7]

Key Fluorescence Characteristics:

-

Environmental Sensitivity: The fluorescence quantum yield and lifetime of cyanophenylalanine derivatives are significantly influenced by the polarity of their surroundings and their hydrogen-bonding interactions.[3][6][7] For instance, the fluorescence intensity of 4-cyanophenylalanine shows a notable increase when moving from aprotic to protic solvents.[1][2]

-

Selective Excitation: Cyanophenylalanines can be selectively excited even in the presence of other native fluorophores like tryptophan and tyrosine.[3][8] For example, 4-cyanophenylalanine can be excited at 240 nm.[8]

-

pH Dependence: The fluorescence of cyanophenylalanine is also pH-dependent, a property that has been harnessed to measure pKa values of peptides and to study pH-dependent biological processes.[1][2][6]

Infrared (IR) Spectroscopy

The nitrile (C≡N) group of 2-cyanophenylalanine possesses a strong, sharp vibrational band in a region of the infrared spectrum that is relatively free from interference from other protein absorptions.[9][10] This makes it an ideal vibrational reporter for IR and two-dimensional IR (2D IR) spectroscopy.

Key IR Characteristics:

-

Spectrally Isolated Probe: The nitrile stretching frequency is sensitive to the local electrostatic environment, including hydrogen bonding, allowing for the site-specific investigation of protein structure and dynamics.[11][12][13]

-

2D IR Spectroscopy Applications: Cyanophenylalanine has been successfully employed in 2D IR spectroscopy to unravel conformational heterogeneity and dynamics in proteins, providing insights into molecular recognition and binding events.[9]

-

Redox State Sensing: The nitrile stretching frequency of para-cyanophenylalanine has been shown to shift in response to the redox state of nearby iron-sulfur clusters, demonstrating its utility as a probe for metalloenzyme function.[10]

Quantitative Spectroscopic Data

The following tables summarize the key quantitative spectroscopic data for cyanophenylalanine derivatives. Data for 4-cyanophenylalanine is included for comparative purposes, given the statement that the isomers exhibit similar photophysical properties.[1][2]

Table 1: Fluorescence Properties of Cyanophenylalanine

| Property | Value (for 4-cyanophenylalanine) | Conditions | Reference |

| Excitation Maximum | ~240 nm and ~280 nm | In water | [14] |

| Emission Maximum | ~295 nm | In water, independent of excitation wavelength | [14] |

| Molar Extinction Coefficient (ε) | 850 M⁻¹cm⁻¹ | At 280 nm | [6][8] |

| Fluorescence Quenching | Quenched by Tyr, His (deprotonated), Met, Cys | Peptide context | [5][8] |

Table 2: Infrared Spectroscopy Data for Cyanophenylalanine

| Property | Value (for 4-cyanophenylalanine) | Conditions | Reference |

| Nitrile (C≡N) Stretch Frequency | 2228 - 2233.5 cm⁻¹ | Incorporated into various peptides/proteins | [10][15] |

| Molar Extinction Coefficient (ε) | ~230 M⁻¹cm⁻¹ | In aqueous solution | [10] |

| Sensitivity to Redox State | Redshift of ≈1–2 cm⁻¹ upon reduction of a nearby FeS cluster | In spinach ferredoxin | [10] |

Experimental Protocols

The successful application of 2-cyanophenylalanine as a spectroscopic probe relies on robust experimental methodologies. The following sections detail the key protocols for its incorporation and spectroscopic analysis.

Site-Specific Incorporation of 2-Cyanophenylalanine

The genetic incorporation of 2-cyanophenylalanine into proteins is typically achieved using the amber stop codon suppression method.[16]

Methodology:

-

Plasmid Preparation: Prepare two plasmids: one containing the gene for the protein of interest with an amber stop codon (TAG) at the desired incorporation site, and another containing the genes for an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA, which are specific for 2-cyanophenylalanine.[16]

-

Transformation: Co-transform competent E. coli cells with both plasmids.

-

Cell Culture: Grow the transformed cells in a minimal medium supplemented with 2-cyanophenylalanine.[16]

-

Protein Expression: Induce protein expression using an appropriate inducer (e.g., IPTG).

-

Purification and Verification: Harvest the cells, lyse them, and purify the target protein using standard chromatographic techniques. Confirm the successful incorporation of 2-cyanophenylalanine by mass spectrometry.[16]

Fluorescence Spectroscopy Protocol

Instrumentation:

-

A spectrofluorometer equipped with a temperature-controlled cuvette holder.

Methodology:

-

Sample Preparation: Prepare solutions of the protein containing 2-cyanophenylalanine in a suitable buffer. Determine the protein concentration by measuring the absorbance at 280 nm, using the appropriate molar extinction coefficient.[6][8] Typical concentrations for fluorescence measurements are in the micromolar range (e.g., 20-25 µM).[8]

-

Fluorescence Measurements:

-

Quantum Yield Determination: Measure the quantum yield relative to a known standard.[16]

-

Prepare a series of dilutions of both the sample and a fluorescence standard with known quantum yield in the same solvent, ensuring absorbance at the excitation wavelength is below 0.1.

-

Measure the absorbance and fluorescence emission spectra for all solutions.

-

Integrate the area under the emission spectra and plot this against absorbance for both the sample and the standard.

-

Calculate the quantum yield of the sample using the gradients of these plots and the known quantum yield of the standard.[16]

-

Infrared Spectroscopy Protocol

Instrumentation:

-

A Fourier-transform infrared (FTIR) spectrometer, often equipped with a liquid nitrogen-cooled mercury cadmium telluride (MCT) detector.[13]

Methodology:

-

Sample Preparation: Prepare concentrated protein samples (e.g., 1.5-3.6 mM) in a suitable buffer (e.g., 100 mM Tris-HCl, pH 8, with 150 mM NaCl).[10]

-

IR Measurements:

-

Load the sample into a transmission cell with calcium fluoride (CaF₂) windows.[13]

-

Acquire spectra at a specified resolution (e.g., 1-2 cm⁻¹).[10]

-

Collect and average a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 scans).[10]

-

Perform baseline correction and subtract the buffer background spectrum.[10]

-

Application in Probing Protein Interactions

2-Cyanophenylalanine is a powerful tool for studying protein-protein interactions and other binding events. The change in its spectroscopic signal upon binding can provide valuable information about the binding interface and conformational changes.

References

- 1. Expanding the fluorescence toolkit: molecular design, synthesis and biological application of unnatural amino acids - Chemical Science (RSC Publishing) DOI:10.1039/D5SC05745K [pubs.rsc.org]

- 2. Expanding the fluorescence toolkit: molecular design, synthesis and biological application of unnatural amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Modulation of p-cyanophenylalanine fluorescence by amino acid side chains and rational design of fluorescence probes of alpha-helix formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Sensing pH via p-Cyanophenylalanine Fluorescence: Application to Determine Peptide pKa and Membrane-Penetration Kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Interpretation of p-cyanophenylalanine fluorescence in proteins in terms of solvent exposure and contribution of side-chain quenchers: a combined fluorescence, IR and molecular dynamics study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Modulation of p-Cyanophenylalanine Fluorescence by Amino Acid Side-chains and Rational Design of Fluorescence Probes of α-Helix Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Transparent window 2D IR spectroscopy of proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cyanophenylalanine as an Infrared Probe for Iron–Sulfur Cluster Redox State in Multicenter Metalloenzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Evaluation of p-(13C,15N-Cyano)phenylalanine as an Extended Time Scale 2D IR Probe of Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Unraveling Complex Local Protein Environments with 4-Cyano-L-Phenylalanine - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Photophysics of a Fluorescent Non-natural Amino Acid: p-Cyanophenylalanine - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The fluorescence and infrared absorption probe para-cyanophenylalanine: Effect of labeling on the behavior of different membrane-interacting peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

Commercial Suppliers and Technical Guide for Boc-L-2-Cyanophenylalanine

For researchers, scientists, and drug development professionals, this technical guide provides an in-depth overview of commercial sources for Boc-L-2-Cyanophenylalanine, a crucial building block in peptide synthesis. It also details experimental protocols for its application and explores its relevance in studying signaling pathways.

This compound is a non-natural amino acid derivative widely used in the synthesis of peptides for various research and drug discovery applications.[1] The presence of the cyano group on the phenyl ring offers unique properties, serving as a useful infrared probe or a precursor for other functional groups, thereby enabling the creation of peptides with novel characteristics.[1]

Commercial Availability

A variety of chemical suppliers offer this compound, with differences in purity, available quantities, and pricing. Below is a comparative table of offerings from prominent vendors to aid in procurement decisions.

| Supplier | Catalog Number | Purity | Available Quantities |

| Chem-Impex | 12858 | ≥ 99% (Chiral HPLC, HPLC) | 250 mg, 1 g, 5 g, 25 g |

| Anaspec | AS-53014-B1 | ≥ 95% (HPLC) | 1 g |

| AAPPTec | UBF119 | Not Specified | 5 g, 25 g |

| Sichuan Shifang Sangao Biochemical | Not Specified | ≥ 99.0% (HPLC) | Inquire for details |

| NINGBO INNO PHARMCHEM CO.,LTD. | Not Specified | Not Specified | Inquire for details |

Physicochemical Properties

| Property | Value |

| CAS Number | 216312-53-7[2] |

| Molecular Formula | C₁₅H₁₈N₂O₄[2] |

| Molecular Weight | 290.3 g/mol [2] |

| Appearance | White to off-white powder[1] |

| Melting Point | 90 - 97 °C[2] |

| Optical Rotation | [α]²⁵_D = -33 ± 2º (c=1% in MeOH)[2] |

| Storage Conditions | 0 - 8 °C[2] |

Experimental Protocols: Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The following is a generalized protocol for the incorporation of this compound into a peptide sequence using Boc-based solid-phase peptide synthesis (SPPS).

Resin Preparation and Swelling

-

Resin Selection: A suitable resin for Boc-SPPS, such as Merrifield resin, is chosen based on the desired C-terminal functionality (acid or amide).

-

Swelling: The resin is swelled in a suitable solvent, typically dichloromethane (DCM), for 30-60 minutes prior to the first amino acid coupling.

Boc Deprotection

The N-terminal Boc protecting group of the resin-bound amino acid or peptide is removed to allow for the coupling of the next amino acid.

-

Reagent: A solution of 50% trifluoroacetic acid (TFA) in DCM is commonly used.[3]

-

Procedure:

-

Wash the resin with DCM (3x).

-

Add the 50% TFA/DCM solution to the resin and agitate for 5 minutes.

-

Drain the TFA solution.

-

Add a fresh portion of the 50% TFA/DCM solution and agitate for an additional 20-25 minutes.[3]

-

Drain the deprotection solution and wash the resin thoroughly with DCM (5x) to remove residual TFA.

-

Neutralization

The protonated N-terminus resulting from the acidic deprotection step is neutralized to the free amine to enable the subsequent coupling reaction.

-

Reagent: A solution of 10% N,N-diisopropylethylamine (DIEA) in DCM.

-

Procedure:

-

Add the 10% DIEA/DCM solution to the resin and agitate for 2 minutes.

-

Drain the neutralization solution.

-

Repeat the neutralization step.

-

Wash the resin with DCM (5x) to remove excess base.

-

Amino Acid Coupling

This compound is coupled to the deprotected N-terminus of the growing peptide chain.

-

Reagents:

-

This compound (3 equivalents relative to resin loading).

-

A coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) (3 equivalents).

-

An activator, such as 1-hydroxybenzotriazole (HOBt), can be included to minimize racemization.

-

-

Procedure:

-

In a separate vessel, dissolve this compound in a minimal amount of dimethylformamide (DMF).

-

Add the dissolved amino acid to the neutralized resin.

-

In another vessel, dissolve the coupling agent (e.g., DCC) in DCM.

-

Add the coupling agent solution to the reaction vessel containing the resin and amino acid.

-

Agitate the reaction mixture for 2-4 hours at room temperature.

-

Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test. A negative result (yellow beads) indicates a successful coupling.

-

After completion, drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).

-

This cycle of deprotection, neutralization, and coupling is repeated for each subsequent amino acid in the desired peptide sequence.

Final Cleavage and Deprotection

Once the peptide synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed.

-

Reagent: Anhydrous hydrogen fluoride (HF) is the traditional reagent for cleaving peptides from Merrifield resins in Boc-SPPS. This reaction requires specialized equipment and stringent safety precautions.

-

Scavengers: Scavengers, such as anisole or cresol, are added to the cleavage cocktail to trap reactive carbocations generated during the cleavage process, thereby preventing side reactions with sensitive amino acid residues like methionine and tryptophan.

Visualization of Experimental Workflow and Signaling Pathway

To visually represent the processes involved, the following diagrams have been generated using Graphviz.

The incorporation of cyanophenylalanine into peptides can be instrumental in probing biological systems. For instance, peptides containing this modified amino acid can be used to study protein-protein interactions within a signaling cascade, such as a G-protein coupled receptor (GPCR) pathway. The cyano group can serve as a unique spectroscopic marker.

References

The Enduring Role of the Boc Protecting Group in Peptide Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide synthesis, the strategic use of protecting groups is fundamental to the successful construction of complex peptide chains. Among the arsenal of protective chemistry, the tert-butyloxycarbonyl (Boc) group holds a foundational and enduring role. This technical guide provides a comprehensive examination of the Boc protecting group in solid-phase peptide synthesis (SPPS), detailing its underlying chemistry, experimental protocols, and strategic applications.

Core Principles of Boc-Based Solid-Phase Peptide Synthesis

The Boc strategy for SPPS is predicated on a principle of graduated acid lability. The α-amino group of the growing peptide chain is temporarily protected by the Boc group, which is readily cleaved by a moderately strong acid, such as trifluoroacetic acid (TFA).[1] In contrast, the side-chain protecting groups, typically benzyl-based ethers, esters, and carbamates, are more robust and require a much stronger acid, like hydrofluoric acid (HF), for their removal during the final cleavage step.[2][3] This differential stability allows for the selective deprotection of the N-terminus at each cycle of amino acid addition without prematurely removing the side-chain protection.[4][5]

The synthesis proceeds in a cyclical manner from the C-terminus to the N-terminus, with each cycle involving three key steps:

-

Deprotection: The acid-labile Boc group is removed from the N-terminal amino acid of the resin-bound peptide.

-

Neutralization: The resulting ammonium salt is neutralized to the free amine.

-

Coupling: The next Boc-protected amino acid is activated and coupled to the newly exposed N-terminus of the peptide chain.[6]

This cycle is repeated until the desired peptide sequence is assembled. The final step involves the cleavage of the peptide from the solid support and the simultaneous removal of all side-chain protecting groups.[]

Chemical Mechanisms

Boc Group Protection of Amino Acids

The introduction of the Boc group to the α-amino group of an amino acid is typically achieved through the reaction of the amino acid with di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions.[] The reaction proceeds via nucleophilic attack of the deprotonated amino group on one of the carbonyl carbons of (Boc)₂O.

Boc Group Deprotection

The removal of the Boc group is a critical step and is accomplished by treatment with a moderately strong acid, most commonly TFA. The mechanism involves the protonation of the carbonyl oxygen of the Boc group, followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. This intermediate is unstable and readily decarboxylates to liberate the free amine and carbon dioxide.[4][][8]

A significant challenge during deprotection is the potential for the highly reactive tert-butyl cation to cause unwanted side reactions, such as the alkylation of sensitive amino acid residues like tryptophan, methionine, and cysteine.[9][10] To mitigate this, scavengers are added to the deprotection solution to trap the tert-butyl cations.[8][11]

Experimental Protocols

Standard Boc-SPPS Cycle

The following protocol outlines a typical manual Boc-SPPS cycle for the addition of a single amino acid.

| Step | Procedure | Reagents & Conditions | Purpose |

| 1. Resin Swelling | The resin is swollen in a suitable solvent. | Dichloromethane (DCM) for polystyrene-based resins, 30-60 minutes at room temperature with gentle agitation.[6] | To ensure optimal reaction kinetics by allowing reagents to access the reactive sites on the resin. |

| 2. Boc Deprotection | The Boc protecting group is removed from the N-terminus. | Pre-wash with 50% TFA in DCM for 5 minutes, followed by a 15-25 minute reaction with fresh 50% TFA in DCM.[6][12] | To expose the N-terminal amine for the next coupling reaction. |

| 3. Washing | The resin is washed to remove excess TFA and byproducts. | Washes with DCM and Isopropanol (IPA).[6][12] | To prepare the resin for the neutralization step. |

| 4. Neutralization | The N-terminal ammonium salt is converted to the free amine. | Treatment with 10% diisopropylethylamine (DIEA) in DCM (2 x 2 minutes).[13] | To deprotonate the N-terminal amine, making it nucleophilic for the coupling reaction. |

| 5. Washing | The resin is washed to remove excess base and salts. | Washes with DCM and/or N,N-Dimethylformamide (DMF).[6] | To prepare the resin for the coupling step. |

| 6. Coupling | The next Boc-protected amino acid is coupled to the peptide chain. | 2-4 equivalents of Boc-amino acid and a coupling agent (e.g., HBTU, HOBt) in DMF or DCM/DMF, with the addition of 4-6 equivalents of DIEA. Reaction for 1-2 hours at room temperature.[6][14] | To form the new peptide bond. |

| 7. Washing | The resin is washed to remove excess reagents and byproducts. | Washes with DMF and DCM. | To purify the resin-bound peptide before the next cycle. |

| 8. Capping (Optional) | Unreacted amino groups are acetylated. | Acetic anhydride and pyridine in DMF.[15] | To prevent the formation of deletion sequences. |

Final Cleavage and Deprotection

After the final amino acid has been coupled and the terminal Boc group removed, the peptide is cleaved from the resin, and the side-chain protecting groups are removed.

| Step | Procedure | Reagents & Conditions | Purpose |

| Final Cleavage | The peptide is cleaved from the resin and side-chain protecting groups are removed. | Strong acid such as anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA).[14] A common cleavage cocktail is Reagent K (TFA/water/phenol/thioanisole/EDT).[6] The reaction is typically carried out for 2-3 hours.[15] | To release the final, unprotected peptide. |

| Peptide Precipitation | The crude peptide is precipitated. | Cold diethyl ether.[6] | To separate the peptide from the cleavage cocktail and scavengers. |

| Collection & Washing | The precipitated peptide is collected and washed. | Filtration or centrifugation, followed by multiple washes with cold diethyl ether.[6] | To remove residual scavengers and cleaved protecting groups. |

| Drying | The peptide is dried. | Under vacuum.[6] | To obtain the final peptide product. |

Quantitative Data and Comparisons

Boc vs. Fmoc: A Comparative Analysis

The choice between the Boc and the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group strategies is a critical decision in peptide synthesis. The following table provides a comparative overview of the two methods.

| Feature | Boc/Bzl Strategy | Fmoc/tBu Strategy | References |

| Nα-Deprotection Reagent | Trifluoroacetic Acid (TFA) in DCM | 20% Piperidine in DMF | [14] |

| Side-Chain Protection | Benzyl (Bzl)-based | tert-Butyl (tBu)-based | [14] |

| Final Cleavage Reagent | Hydrofluoric Acid (HF) or TFMSA | Trifluoroacetic Acid (TFA) | [14] |

| Orthogonality | Partial (Graduated Acid Lability) | Fully Orthogonal | [14] |

| Typical Yield per Step | High, but can be affected by aggregation | >99% | [14] |

| Safety Considerations | Requires specialized apparatus for HF handling | Avoids highly corrosive HF | [14] |

| Cost of Amino Acids | Generally less expensive | Can be more expensive | [14] |

A case study on the synthesis of a model pentapeptide (H-Gly-Ala-Val-D-Tyr(Me)-Leu-NH₂) illustrates the general trends in yield and purity between the two strategies.

| Parameter | Boc Strategy | Fmoc Strategy | Reference |

| Crude Peptide Yield | ~65% | ~80% | [16] |

| Crude Peptide Purity (by HPLC) | ~55% | ~75% | [16] |

| Final Purified Peptide Yield | ~25% | ~40% | [16] |

| Final Peptide Purity (by HPLC) | >98% | >98% | [16] |

For modified amino acids, the milder conditions of the Fmoc strategy often lead to higher crude yields and purity.[16]

Coupling Efficiency of Sterically Hindered Amino Acids

The coupling of sterically hindered amino acids, such as valine, can be challenging. The choice of coupling reagent significantly impacts the efficiency of this step.

| Coupling Reagent | Class | Typical Yield (%) | Relative Reaction Rate | Risk of Racemization | Key Considerations | Reference |

| HATU | Aminium/Uronium Salt | >95 | Very Fast | Low | Highly efficient for hindered couplings. Should be used with a non-nucleophilic base like DIPEA. | [15] |

| HBTU | Aminium/Uronium Salt | 90-95 | Fast | Low | A cost-effective and reliable option for routine and challenging couplings. | [15] |

| PyBOP | Phosphonium Salt | 90-95 | Fast | Low | Byproducts are generally less problematic than those from BOP. Effective for hindered residues. | [15] |

| COMU | Aminium/Uronium Salt | >95 | Very Fast | Low | A third-generation uronium reagent with high solubility and safety profile. Outperforms HBTU in some difficult sequences. | [15] |

| DIC/HOBt | Carbodiimide/Additive | 85-90 | Moderate | Moderate | A classic and economical choice. The use of HOBt is crucial to suppress racemization. | [15] |

Side Reactions and Mitigation Strategies

Several side reactions can occur during Boc-SPPS, potentially impacting the yield and purity of the final peptide. Understanding and mitigating these side reactions is crucial for successful synthesis.

| Side Reaction | Description | Mitigation Strategies | References |

| Alkylation of Sensitive Residues | The tert-butyl cation generated during Boc deprotection can alkylate nucleophilic side chains of Trp, Met, and Cys. | Use of scavengers such as triisopropylsilane (TIS), 1,2-ethanedithiol (EDT), and anisole in the deprotection and cleavage cocktails. | [8][10] |

| Diketopiperazine Formation | Intramolecular cyclization of a dipeptide at the N-terminus, leading to cleavage from the resin. | Use of in situ neutralization protocols and sterically hindered resins like 2-chlorotrityl chloride (2-CTC) resin. | [1] |

| Aspartimide Formation | Intramolecular cyclization of aspartic acid residues, particularly in Asp-Gly or Asp-Ser sequences. | Use of a two-step "low-high" HF cleavage procedure. | [1][12] |

| Pyroglutamate Formation | Cyclization of N-terminal glutamine or glutamic acid residues. | Ensure rapid and efficient coupling of the subsequent amino acid. Alternatively, couple Boc-pGlu-OH directly as the last residue if pyroglutamate is desired. | [1] |

| Chain Truncation | Incomplete removal of the Boc group or incomplete coupling, leading to shorter peptide sequences. | Ensure complete deprotection and coupling at each step. Capping of unreacted amines with acetic anhydride can prevent the formation of deletion sequences that are difficult to separate from the desired product. | [1][15] |

Visualizing the Boc-SPPS Workflow and Chemical Mechanisms

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. csbio.com [csbio.com]

- 4. Side reactions in solid-phase peptide synthesis and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. peptide.com [peptide.com]

- 11. benchchem.com [benchchem.com]

- 12. chempep.com [chempep.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

An In-depth Technical Guide to Cyanophenylalanine as a Molecular Probe

For Researchers, Scientists, and Drug Development Professionals

Introduction

para-Cyanophenylalanine (pCNPhe or FCN) is a non-canonical amino acid that has emerged as a powerful and versatile molecular probe in the study of protein structure, dynamics, and interactions.[1][2][3] Its unique spectroscopic properties, stemming from the cyano group attached to the phenyl ring, allow it to serve as a sensitive reporter of its local microenvironment.[2][4] This technical guide provides a comprehensive overview of the core principles, experimental methodologies, and data interpretation associated with the use of cyanophenylalanine as a molecular probe in both fluorescence and vibrational spectroscopy.

The utility of p-cyanophenylalanine lies in its structural similarity to the natural amino acids phenylalanine and tyrosine, allowing for its minimally perturbative incorporation into proteins.[1] It can be introduced at specific sites within a polypeptide chain through either solid-phase peptide synthesis or genetic encoding using engineered orthogonal aminoacyl-tRNA synthetase/tRNA pairs.[1][4][5] This site-specific placement enables researchers to probe defined regions of a protein with high precision.

Core Applications

Cyanophenylalanine is primarily utilized in two main spectroscopic modalities:

-

Fluorescence Spectroscopy: The fluorescence quantum yield and lifetime of pCNPhe are highly sensitive to the polarity of its environment, hydrogen bonding interactions, and quenching by nearby amino acid residues.[2][6][7] This sensitivity makes it an excellent probe for studying protein folding, conformational changes, ligand binding, and membrane interactions.[1][8]

-

Vibrational (Infrared) Spectroscopy: The nitrile (C≡N) stretching vibration of pCNPhe appears in a region of the infrared spectrum that is free from other protein absorptions, providing a clear and isolated spectroscopic signal.[5][9] The frequency of this vibration is sensitive to the local electric field, hydrogen bonding, and hydration status, making it a valuable tool for probing subtle structural changes and electrostatic environments within proteins.[4][10]

Quantitative Spectroscopic Data

The following tables summarize key quantitative data for p-cyanophenylalanine, essential for the design and interpretation of experiments.

| Property | Value | Reference(s) |

| Molar Extinction Coefficient (at 280 nm) | 850 M⁻¹cm⁻¹ | [1][6] |

| Molecular Weight | 190.20 g/mol | [11] |

Table 1: General Properties of p-Cyanophenylalanine

| Solvent | Quantum Yield (QY) | Fluorescence Lifetime (τ) (ns) |

| Water | 0.12 | 6.8 ± 0.2 |

| Methanol | 0.18 | 7.5 ± 0.1 |

| Ethanol | 0.17 | 7.8 ± 0.1 |

| Acetonitrile | 0.04 | 5.1 ± 0.1 (major component) |

| Tetrahydrofuran | 0.03 | 5.4 ± 0.1 (major component) |

Table 2: Photophysical Properties of p-Cyanophenylalanine in Various Solvents.[2] The fluorescence quantum yield and lifetime are sensitive to the solvent environment, particularly its protic nature.[2]

| Amino Acid Side Chain (Quencher) | Quenching Effect | Stern-Volmer Constant (KSV) (M⁻¹) |

| Tyrosine (Tyr) | Strong | - |

| Histidine (His) - deprotonated | Strong | 39.8 (for free imidazole) |

| Methionine (Met) | Moderate | - |

| Cysteine (Cys) | Moderate | - |

| Histidine (His) - protonated | Moderate | - |

| Asparagine (Asn) | Weak | - |

| Arginine (Arg) | Weak | - |

| Lysine (Lys) - protonated | Weak | - |

| N-terminal amino group (neutral) | Strong | - |

Table 3: Quenching of p-Cyanophenylalanine Fluorescence by Amino Acid Side Chains.[1][12] The fluorescence of pCNPhe can be significantly quenched by certain amino acid residues, an important consideration for data interpretation.[1][12]

| Condition | Nitrile (C≡N) Stretching Frequency (cm⁻¹) |

| Free in solution (buffer) | ~2237 |

| Incorporated in a protein (oxidized state) | ~2236.2 |

| Incorporated in a protein (reduced state) | ~2234.5 (redshifted by ~1.7 cm⁻¹) |

Table 4: Representative Infrared Vibrational Frequencies of the Nitrile Group in p-Cyanophenylalanine.[10] The nitrile stretching frequency is sensitive to the local electrostatic environment, such as the redox state of a nearby metal center.[10]

Experimental Protocols

Incorporation of p-Cyanophenylalanine into Proteins

1. Solid-Phase Peptide Synthesis (SPPS):

This method is suitable for the synthesis of peptides and small proteins.

-

Materials: Fmoc-protected p-cyanophenylalanine, standard Fmoc-protected amino acids, solid-phase synthesis resin (e.g., PAL-PEG-PS), peptide synthesizer (e.g., Applied Biosystems 433A), cleavage and deprotection reagents (e.g., trifluoroacetic acid-based cocktails).[1][13]

-

Protocol:

-

Standard Fmoc solid-phase synthesis protocols are employed.[14]

-

The Fmoc-protected p-cyanophenylalanine is coupled at the desired position in the peptide sequence.

-

Following synthesis, the peptide is cleaved from the resin and side-chain protecting groups are removed.

-

The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[14]

-

The identity and purity of the final product are confirmed by mass spectrometry.[6]

-

2. Genetic Incorporation using an Orthogonal tRNA/Aminoacyl-tRNA Synthetase Pair:

This method allows for the site-specific incorporation of p-cyanophenylalanine into larger proteins expressed in living cells (e.g., E. coli).[4][5]

-

Materials: E. coli expression strain, expression vector for the protein of interest with an amber stop codon (TAG) at the desired incorporation site, a plasmid encoding the engineered p-cyanophenylalanine-specific aminoacyl-tRNA synthetase (pCNPheRS) and its cognate suppressor tRNA (tRNAPylCUA), and p-cyanophenylalanine.[4][15]

-

Protocol:

-

Co-transform the E. coli expression strain with the plasmid containing the gene of interest (with the TAG codon) and the plasmid encoding the pCNPheRS/tRNA pair.[4]

-

Grow the cells in a suitable medium and induce protein expression.

-

Supplement the growth medium with p-cyanophenylalanine to allow for its incorporation.[4]

-

Lyse the cells and purify the target protein using standard chromatography techniques.

-

Confirm the successful incorporation of p-cyanophenylalanine by mass spectrometry.

-

Fluorescence Spectroscopy

-

Instrumentation: A spectrofluorometer (e.g., Horiba Fluorolog 3.10).[6]

-

Sample Preparation: Prepare protein or peptide samples in a suitable buffer at a known concentration (e.g., 20 µM). The concentration can be determined by measuring the absorbance at 280 nm using the extinction coefficient of pCNPhe (850 M⁻¹cm⁻¹).[1][6]

-

Measurement Protocol:

-

Set the excitation wavelength. A wavelength of 240 nm or 275 nm is often used to selectively excite pCNPhe in the presence of tyrosine and tryptophan.[1][6]

-

Record the emission spectrum over a suitable range (e.g., 250-350 nm).[1]

-

For pH-dependent studies, prepare a series of samples at different pH values and measure the fluorescence intensity at the emission maximum.[6]

-

For kinetic studies, such as protein folding or membrane penetration, use a stopped-flow apparatus coupled to the fluorometer to monitor the change in fluorescence intensity over time.[6][8]

-

Infrared (IR) Spectroscopy

-

Instrumentation: Fourier-transform infrared (FTIR) spectrometer. For studying redox-dependent changes, a spectroelectrochemical cell can be used.[10]

-

Sample Preparation: Prepare a concentrated solution of the protein containing p-cyanophenylalanine.

-

Measurement Protocol:

-

Acquire an IR spectrum of the sample in the nitrile stretching region (~2200-2250 cm⁻¹).[5]

-

For spectroelectrochemical experiments, apply a specific potential to the cell to induce a change in the protein's redox state and record the corresponding IR spectrum.[10]

-

Analyze the shift in the nitrile stretching frequency to infer changes in the local environment of the probe.[10]

-

Visualizations

References

- 1. Modulation of p-Cyanophenylalanine Fluorescence by Amino Acid Side-chains and Rational Design of Fluorescence Probes of α-Helix Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Photophysics of a Fluorescent Non-natural Amino Acid: p-Cyanophenylalanine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. acs.org [acs.org]

- 4. Unraveling Complex Local Protein Environments with 4-Cyano-l-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Sensing pH via p-Cyanophenylalanine Fluorescence: Application to Determine Peptide pKa and Membrane-Penetration Kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Interpretation of p-cyanophenylalanine fluorescence in proteins in terms of solvent exposure and contribution of side-chain quenchers: a combined fluorescence, IR and molecular dynamics study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Cyanophenylalanine as an Infrared Probe for Iron–Sulfur Cluster Redox State in Multicenter Metalloenzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. (L)-4-Cyanophenylalanine | C10H10N2O2 | CID 1501865 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Modulation of p-cyanophenylalanine fluorescence by amino acid side chains and rational design of fluorescence probes of alpha-helix formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Incorporating Unnatural Amino Acids into Recombinant Proteins in Living Cells [labome.com]

discovery and development of cyano-substituted phenylalanines

An in-depth technical guide on the for researchers, scientists, and drug development professionals.

Introduction

Cyano-substituted phenylalanines are a class of non-canonical amino acids that have emerged as versatile tools in chemical biology, medicinal chemistry, and drug development.[1][2] By incorporating a nitrile (cyano) group onto the phenyl ring of phenylalanine, researchers can introduce unique electronic and steric properties. This modification allows these amino acids to serve as valuable building blocks for novel peptides, potent enzyme inhibitors, and sophisticated molecular probes for studying biological systems.[1][2][3] The cyano group's ability to act as a hydrogen bond acceptor, a bioisostere, or a reactive handle for further chemical modification makes it a powerful functional group in the design of new therapeutics and research tools.[4] This guide provides a comprehensive overview of the synthesis, applications, and experimental methodologies associated with cyano-substituted phenylalanines.

Discovery and Synthesis

The development of cyano-substituted phenylalanines has been driven by the need for modified amino acids that can confer specific properties to peptides and small molecules. Synthetic chemists have devised several routes to access ortho-, meta-, and para-cyano-substituted phenylalanines.

Common synthetic strategies include:

-

Synthesis from Malonic Esters: A classical approach involves using diethyl malonate as a starting material to construct the amino acid backbone, followed by the introduction of the cyano-substituted benzyl group.[5]

-

Photooxidative Cyanation: A protecting-group-free method has been developed for the synthesis of fluorinated phenylalanine derivatives, which involves a singlet oxygen-driven photooxidative cyanation of the corresponding benzylamines.[6]

-

Modification of Existing Amino Acids: Cross-coupling reactions, such as the Sonogashira coupling, can be employed on protected amino acids like tyrosine or halogenated phenylalanines to introduce the cyano functionality or a precursor that can be converted to a cyano group.[7][8] For instance, the synthesis of p-chloropropynyl phenylalanine (pCPF) starts with Boc-p-iodo-Phe and uses a Sonogashira coupling.[8]

The choice of synthetic route often depends on the desired substitution pattern (ortho, meta, or para) and the need for enantiomeric purity. For peptide synthesis, the amino acid is typically protected with Boc (tert-butyloxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) groups to facilitate its incorporation into peptide chains.[2]

Applications in Drug Discovery and Chemical Biology

The unique properties of the nitrile group have led to the widespread application of cyano-substituted phenylalanines in various research areas.

-

Enzyme Inhibition: The electron-withdrawing nature and linear geometry of the cyano group make it an effective pharmacophore for inhibiting enzymes. Nitrile-containing compounds have been successfully developed as inhibitors for various enzyme classes.[4]

-

Dipeptidyl Peptidase IV (DPP-4) Inhibitors: The design of DPP-4 inhibitors like Alogliptin and Saxagliptin incorporates a cyano group to interact with the enzyme's active site, providing a therapeutic strategy for type 2 diabetes.[4]

-

Tyrosinase Inhibitors: (E)-2-cyano-3-(substituted phenyl)acrylamide derivatives have shown potent inhibitory activity against mushroom tyrosinase, suggesting their potential for treating hyperpigmentation-related diseases.[9] Docking simulations indicate that these compounds can bind directly to the enzyme's active site.[9]

-

-

Peptide Synthesis and Macrocyclization: Boc- and Fmoc-protected cyano-phenylalanines are valuable building blocks in solid-phase peptide synthesis (SPPS).[2] Their incorporation can enhance the biological activity and stability of peptides.[2] Furthermore, derivatives like p-cyanoacetylene-Phe and p-chloropropynyl phenylalanine (pCPF) can be used for the co-translational macrocyclization of peptides, a key strategy for improving peptide stability and cell permeability.[8]

-

Molecular Probes for Biological Imaging: Para-cyano-L-phenylalanine (pCNPhe) has proven to be an exceptionally useful tool for studying protein structure and dynamics.[3]

-

Infrared (IR) Spectroscopy: The nitrile group has a unique vibrational frequency in a region of the IR spectrum that is free from interference from other protein signals. This allows pCNPhe to be used as a vibrational reporter to probe local protein environments with high spatial and temporal resolution.[3][10]

-

Fluorescence and FRET Probes: The cyano group can be part of a larger conjugated system to create fluorescent amino acids. These probes can be used in Förster resonance energy transfer (FRET) experiments to study protein folding, protein-protein interactions, and conformational changes.[3][7]

-

Quantitative Data

The following tables summarize key quantitative data related to the synthesis and application of cyano-substituted phenylalanines and related compounds.

| Compound/Derivative | Synthetic Method | Overall Yield | Reference |

| o-cyano-D,L-phenylalanine hydrochloride | Synthesis from diethyl malonate | Not specified | [5] |

| methyl (2-amino-3-cyanoquinolin-4-yl)-L-phenylalaninate | Multi-step synthesis | 52% | [11] |

| 4-fluorophenylalanine·HCl | Photooxidative cyanation | 67% | [6] |

| p-Cyano-L-phenylalanine (pCNPhe) | Two-step enantioselective synthesis | 87% | [10] |

| Alkenyl-conjugated 4-cyanophenyl analogue | One-pot Sonogashira cross-coupling from tyrosine | 30-79% | [7] (Varies with substituent) |

Table 1: Summary of Synthetic Yields for Cyano-Substituted Phenylalanines and Derivatives.

| Compound ID | Target Cell Line | IC50 Value (µM) | Target Enzyme | Ki Value (mM) | Reference |

| 4d | A549 | 4.60 ± 0.12 | EGFR | 0.31 ± 0.05 | [11] |

| 4d | MCF-7 | 6.94 ± 0.15 | EGFR | 0.31 ± 0.05 | [11] |

| 4e | A549 | 3.84 ± 0.10 | EGFR | 0.28 ± 0.02 | [11] |

| 4e | MCF-7 | 5.21 ± 0.11 | EGFR | 0.28 ± 0.02 | [11] |

Table 2: In Vitro Cytotoxicity (IC50) and EGFR Kinase Inhibitory Activity of Phenylalanine-containing 4-aminoquinoline Derivatives.

| Fluorescent Amino Acid Analogue | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Reference |

| 4-cyanophenyl analogue (7f) | 321 | 394 | 0.44 | [7] |

| 2-naphthyl analogue (7b) | 321 | 381 | 0.48 | [7] |

| 1-naphthyl analogue (7c) | 321 | 382 | 0.65 | [7] |

Table 3: Photophysical Properties of Selected Fluorescent Phenylalanine Analogues.

Experimental Protocols

This section provides detailed methodologies for key experiments involving cyano-substituted phenylalanines.

Protocol 1: Synthesis of o-cyano-D,L-phenylalanine hydrochloride[5]

This protocol is based on the synthesis starting from diethyl malonate.

-

Step 1: Synthesis of Diethyl (2-cyanobenzyl)malonate:

-

To a solution of sodium ethoxide (prepared from sodium metal in absolute ethanol), add diethyl malonate dropwise with stirring.

-

After the addition is complete, add 2-cyanobenzyl chloride dropwise at a controlled temperature.

-

Reflux the mixture for several hours.

-

After cooling, filter the mixture and distill the filtrate under reduced pressure to remove ethanol.

-

Wash the residue with water, extract with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate to obtain the crude product. Purify by distillation under reduced pressure.

-

-

Step 2: Hydrolysis and Decarboxylation:

-

Reflux the diethyl (2-cyanobenzyl)malonate with a concentrated solution of sodium hydroxide for several hours.

-

Cool the reaction mixture and acidify with concentrated hydrochloric acid to precipitate the dicarboxylic acid.

-

Heat the intermediate acid at a high temperature (e.g., 160-170 °C) until the evolution of CO2 ceases to yield 3-(2-cyanophenyl)propanoic acid.

-

-

Step 3: Bromination:

-

To the 3-(2-cyanophenyl)propanoic acid, add thionyl chloride and a catalytic amount of N-bromosuccinimide (NBS).

-

Heat the mixture under reflux until the reaction is complete (monitored by TLC).

-

Remove the excess thionyl chloride by distillation.

-

-

Step 4: Amination:

-

Dissolve the resulting crude α-bromo acid in a concentrated ammonia solution.

-

Stir the mixture at room temperature for an extended period (e.g., 48-72 hours).

-

Concentrate the solution under reduced pressure.

-

-

Step 5: Final Product Isolation:

-

Dissolve the residue in water and acidify with HCl.

-

The product, o-cyano-D,L-phenylalanine hydrochloride, will crystallize upon cooling.

-

Collect the crystals by filtration, wash with cold water, and dry.

-

Characterize the final product using IR, NMR, and elemental analysis.

-

Protocol 2: Site-Specific Incorporation of p-Cyano-L-phenylalanine (pCNPhe) into a Protein[10]

This protocol describes the use of the amber codon suppression method for incorporating an unnatural amino acid (UAA) into a protein expressed in E. coli.

-

Preparation of Plasmids:

-

Use a dual-plasmid system. The first plasmid encodes the protein of interest (e.g., superfolder GFP) with an amber stop codon (TAG) at the desired incorporation site.

-

The second plasmid encodes the engineered, orthogonal aminoacyl-tRNA synthetase specific for pCNPhe and its corresponding tRNA (tRNA_CUA).

-

-

Bacterial Transformation:

-

Co-transform competent E. coli cells (e.g., BL21(DE3)) with both the protein expression plasmid and the synthetase/tRNA plasmid.

-

Plate the cells on an agar plate containing the appropriate antibiotics for both plasmids and incubate overnight.

-

-

Protein Expression:

-

Inoculate a starter culture in a suitable growth medium (e.g., LB broth) with the required antibiotics and grow overnight.

-

The next day, use the starter culture to inoculate a larger volume of expression medium containing antibiotics and a final concentration of 1-2 mM pCNPhe.

-

Grow the culture at 37 °C with shaking until the optical density (OD600) reaches 0.6-0.8.

-

Induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.5-1 mM.

-

Continue to grow the culture at a lower temperature (e.g., 18-25 °C) overnight.

-

-

Cell Harvesting and Lysis:

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in a lysis buffer (e.g., Tris-HCl buffer with lysozyme, DNase, and protease inhibitors).

-

Lyse the cells by sonication or using a French press.

-

Clarify the lysate by centrifugation to remove cell debris.

-

-

Protein Purification and Verification:

-

Purify the UAA-containing protein from the supernatant using appropriate chromatography techniques (e.g., Ni-NTA affinity chromatography if the protein is His-tagged, followed by size-exclusion chromatography).

-

Verify the successful incorporation of pCNPhe by mass spectrometry (e.g., ESI-MS), which will show a mass shift corresponding to the UAA.

-

Protocol 3: Phenylalanine Ammonia-Lyase (PAL) Activity Assay[12]

This protocol is for determining the kinetic parameters of a PAL enzyme, which can be adapted to screen for inhibitors.

-

Reagent Preparation:

-

Prepare a stock solution of 100 mM Tris-HCl buffer, pH 8.5.

-

Prepare a range of L-phenylalanine (substrate) solutions in the Tris-HCl buffer (e.g., from 10 µM to 200 µM).

-

Prepare a solution of the purified PAL enzyme (e.g., AvPAL or NpPAL) in the same buffer. If testing inhibitors, prepare stock solutions of the inhibitor in a suitable solvent (e.g., DMSO).

-

-

Assay Procedure:

-

Set up the assay in a final volume of 500 µL in a UV-transparent cuvette.

-

Add the Tris-HCl buffer, the enzyme solution (e.g., a final concentration of 3.75 µg of AvPAL), and the inhibitor solution (if applicable).

-

Pre-incubate the mixture at 37 °C for 5 minutes.

-

Initiate the reaction by adding the L-phenylalanine substrate.

-

-

Data Collection:

-

Immediately place the cuvette in a spectrophotometer set to 37 °C.

-

Monitor the formation of trans-cinnamate, the product of the reaction, by measuring the increase in absorbance at 280 nm over time (e.g., for 5 minutes). The molar extinction coefficient (ε) for trans-cinnamic acid at 280 nm is 16,890 M⁻¹cm⁻¹.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (v₀) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (A = εcl).

-

To determine kinetic parameters (Km and Vmax), plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation.

-

For inhibition studies, perform the assay with varying concentrations of both the substrate and the inhibitor. Analyze the data using Lineweaver-Burk or Dixon plots to determine the type of inhibition and the inhibition constant (Ki).

-

Visualizations

The following diagrams illustrate key concepts and workflows related to cyano-substituted phenylalanines.

Caption: General workflow for the chemical synthesis of protected cyano-substituted phenylalanines.

Caption: Incorporation of p-cyano-phenylalanine (pCNPhe) into a peptide chain via SPPS.

Caption: Conceptual diagram of competitive enzyme inhibition by a cyano-phenylalanine derivative.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. acs.org [acs.org]

- 4. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and characterization of o-cyano-D,L-phenylalanine hydrochloride | Semantic Scholar [semanticscholar.org]

- 6. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. p-chloropropynyl phenylalanine, a versatile non-canonical amino acid for co-translational peptide macrocyclization and side chain diversification - PMC [pmc.ncbi.nlm.nih.gov]

- 9. (E)-2-Cyano-3-(substituted phenyl)acrylamide analogs as potent inhibitors of tyrosinase: A linear β-phenyl-α,β-unsaturated carbonyl scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Unraveling Complex Local Protein Environments with 4-Cyano-l-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4- (L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Incorporation of Boc-L-2-Cyanophenylalanine into Peptide Sequences

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of unnatural amino acids into peptide sequences is a powerful strategy for modulating the pharmacological properties of peptide-based therapeutics. These modifications can enhance biological activity, improve metabolic stability, and introduce novel functionalities. Boc-L-2-Cyanophenylalanine is a versatile synthetic amino acid that serves as a valuable building block in peptide synthesis for the development of novel therapeutic agents. The introduction of a cyano group into the peptide backbone can serve as a fluorescent probe, an infrared reporter, or a precursor for further chemical modifications.

These application notes provide a comprehensive guide for the efficient incorporation of this compound into peptide sequences using Boc-solid-phase peptide synthesis (SPPS). Detailed protocols for manual SPPS, including resin preparation, coupling, deprotection, and cleavage, are provided. Additionally, strategies for overcoming potential challenges, such as steric hindrance and aggregation, are discussed, along with methods for the characterization of the final peptide product.

Key Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₈N₂O₄ | Chem-Impex |

| Molecular Weight | 290.32 g/mol | Chem-Impex |

| Appearance | White to off-white powder | Chem-Impex |

| Solubility | Soluble in DMF, DCM, and other common organic solvents for SPPS | General Knowledge |

| Storage | Store at 2-8°C | Chem-Impex |

Experimental Protocols

Materials and Reagents

-

This compound

-

Other Boc-protected amino acids

-

Merrifield resin or other suitable resin for Boc-SPPS

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

Coupling reagents (e.g., HBTU, HATU, DIC)

-

HOBt or OxymaPure

-

Piperidine (for optional capping)

-

Acetic anhydride (for optional capping)

-

Cleavage cocktail (e.g., HF/anisole or TFMSA/TFA/anisole)

-

Diethyl ether

-

Acetonitrile

-

Water (HPLC grade)

Protocol 1: Manual Boc-Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of a peptide containing this compound.

1. Resin Swelling and Preparation:

-

Place the desired amount of resin in a reaction vessel.

-

Add DCM to swell the resin for at least 30 minutes.

-

Wash the resin with DMF (3x) and DCM (3x).

2. First Amino Acid Coupling (if not pre-loaded):

-

Dissolve the first Boc-protected amino acid (3 equivalents relative to resin loading) in a minimal amount of DMF/DCM (1:1 v/v).

-

Add a coupling reagent (e.g., DIC, 3 equivalents) and activate for 5-10 minutes.

-

Add the activated amino acid solution to the resin.

-

Add DMAP (0.1 equivalents) to catalyze the reaction.

-

Agitate the mixture for 2-4 hours at room temperature.

-

Wash the resin with DMF (3x) and DCM (3x).

3. Nα-Boc Deprotection:

-

Add a solution of 50% TFA in DCM to the resin.

-

Agitate for 2 minutes and drain.

-

Add a fresh solution of 50% TFA in DCM and agitate for 30 minutes.

-

Drain the deprotection solution and wash the resin with DCM (3x), isopropanol (2x), and DCM (3x).

4. Neutralization:

-

Add a solution of 10% DIEA in DCM to the resin.

-

Agitate for 2 minutes and drain. Repeat this step.

-

Wash the resin with DCM (5x).

5. Coupling of this compound (and subsequent amino acids):

-

In a separate vial, dissolve this compound (3 equivalents) and an activating agent (e.g., HBTU, 3 equivalents) in DMF.

-

Add DIEA (6 equivalents) to the solution and allow it to pre-activate for 2 minutes.

-

Add the activated amino acid solution to the neutralized resin.

-

Agitate the reaction mixture for 2-4 hours at room temperature. Due to potential steric hindrance from the ortho-cyano group, a longer coupling time or a double coupling may be necessary.

-

Monitor the coupling reaction using the Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), repeat the coupling step.

6. Capping (Optional):

-

If the coupling reaction is incomplete after a second attempt, cap the unreacted amino groups to prevent the formation of deletion sequences.

-

Treat the resin with a solution of acetic anhydride/DIEA/DCM (5:1:14 v/v/v) for 20 minutes.

-

Wash the resin with DCM (3x) and DMF (3x).

7. Repeat Deprotection, Neutralization, and Coupling Cycles:

-

Repeat steps 3, 4, and 5 for each subsequent amino acid in the peptide sequence.

8. Final Deprotection:

-

After the final coupling step, perform a final Nα-Boc deprotection as described in step 3.

9. Cleavage and Global Deprotection:

-

Wash the peptide-resin with DCM and dry under vacuum.

-

Carefully add the cleavage cocktail (e.g., HF/anisole 9:1 v/v or TFMSA/TFA/anisole) to the resin in a suitable apparatus at 0°C. Caution: HF and TFMSA are extremely corrosive and toxic. Handle with appropriate safety precautions in a well-ventilated fume hood.

-

Stir the mixture for 1-2 hours at 0°C.

-

Evaporate the cleavage cocktail under a stream of nitrogen.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge and wash the peptide pellet with cold diethyl ether (3x).

-

Dry the crude peptide under vacuum.

Protocol 2: Peptide Purification and Characterization

1. Purification:

-

Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., aqueous acetonitrile with 0.1% TFA).

-

Purify the peptide by preparative reversed-phase high-performance liquid chromatography (RP-HPLC).

2. Characterization:

-

Confirm the identity of the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to verify the correct molecular weight.

-

Assess the purity of the peptide by analytical RP-HPLC.

-

Further structural characterization can be performed using techniques such as amino acid analysis and sequencing.

Quantitative Data Summary

The following table summarizes expected quantitative data for the incorporation of this compound. Specific values can be sequence-dependent and may require optimization.

| Parameter | Typical Value | Method of Determination | Notes |

| Single Coupling Efficiency | >98% (may require optimization) | Kaiser Test / Quantitative Ninhydrin Assay | Due to potential steric hindrance from the ortho-cyano group, a more potent coupling reagent like HATU or longer coupling times may be needed to achieve >99% efficiency. |

| Boc Deprotection Efficiency | >99.5% | HPLC analysis of a small cleavage sample | Standard deprotection with 50% TFA in DCM is generally effective. |